molecular formula C23H29N5OS B15097678 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(2,4,6-trimethy lphenyl)acetamide

Cat. No.: B15097678
M. Wt: 423.6 g/mol
InChI Key: BJKHMFYXHRCLLK-UHFFFAOYSA-N
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Description

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a tert-butyl group and a trimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and trimethylphenyl groups. One common synthetic route involves the reaction of 4-(tert-butyl)phenylhydrazine with 2,4,6-trimethylbenzoyl chloride to form an intermediate, which is then cyclized to form the triazole ring.

Chemical Reactions Analysis

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent and as an inhibitor of specific enzymes involved in disease processes.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The triazole ring and the tert-butyl and trimethylphenyl groups play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and chemical properties of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(2,4,6-trimethylphenyl)acetamide, which contribute to its diverse applications and potential as a research tool and therapeutic agent.

Properties

Molecular Formula

C23H29N5OS

Molecular Weight

423.6 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H29N5OS/c1-14-11-15(2)20(16(3)12-14)25-19(29)13-30-22-27-26-21(28(22)24)17-7-9-18(10-8-17)23(4,5)6/h7-12H,13,24H2,1-6H3,(H,25,29)

InChI Key

BJKHMFYXHRCLLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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